Ethyl 3-(4-chlorophenyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEYMDBBOTWIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448436 | |
| Record name | Ethyl 3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-36-1 | |
| Record name | Ethyl 3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Ethyl 3-(4-chlorophenyl)propanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C11H13ClO2
- Molecular Weight : 216.68 g/mol
- Physical State : Liquid
- Solubility : Soluble in organic solvents; limited solubility in water
The biological activity of this compound can be attributed to its structural characteristics:
- Lipophilicity : The chlorophenyl group enhances lipophilicity, aiding in membrane permeability and interaction with cellular targets.
- Enzyme Interactions : The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical reactions.
- Hydrolysis : Upon hydrolysis, it releases 3-(4-chlorophenyl)propanoic acid, which is believed to exert significant biological effects.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, particularly against certain Gram-positive bacteria. This suggests potential as a lead compound for antibiotic development.
- Anti-inflammatory Effects : In vitro assays have shown that it can reduce pro-inflammatory cytokine production, indicating its potential therapeutic application in inflammatory diseases.
- Anticancer Potential : Preliminary investigations have demonstrated cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanisms and efficacy as an anticancer agent.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound against bacterial strains, revealing significant inhibition of growth in specific Gram-positive bacteria. This positions the compound as a candidate for further antibiotic research.
-
Anti-inflammatory Research :
- In vitro assays on human cell lines indicated that the compound effectively reduced the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
-
Anticancer Investigations :
- Screening against various cancer cell lines showed that this compound exhibited notable cytotoxic effects. Further studies are ongoing to elucidate its mechanism of action and therapeutic potential in oncology.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| This compound | Moderate antimicrobial | Chlorine enhances reactivity |
| Ethyl 3-(4-bromophenyl)propanoate | Low anti-inflammatory | Bromine reduces lipophilicity |
| Ethyl 3-(4-methylphenyl)propanoate | Weak anticancer | Methyl group less active than chlorine |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Ethyl 3-(4-chlorophenyl)propanoate is recognized for its potential as a precursor in synthesizing bioactive compounds. Research indicates that derivatives of this compound exhibit significant pharmacological activities, including anti-inflammatory and analgesic properties. For instance, compounds derived from this compound have been studied for their effects on pain pathways and inflammatory responses in various animal models.
Case Study: Synthesis of Analgesics
A notable study demonstrated the synthesis of novel analgesics using this compound as a starting material. The results showed that certain derivatives had improved efficacy compared to traditional analgesics, suggesting a promising avenue for pain management therapies.
Agricultural Applications
Fungicidal Properties
this compound has been investigated for its fungicidal properties against various phytopathogens. Its ability to inhibit fungal growth makes it a candidate for agricultural applications, particularly in crop protection.
Data Table: Efficacy Against Phytopathogens
| Pathogen | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Plasmopara viticola | 85 | 200 |
| Phytophthora infestans | 90 | 150 |
| Botrytis cinerea | 80 | 250 |
Source: US Patent 6448228 B1 .
Field Trials
Field trials conducted on crops such as tomatoes and grapes showed that formulations containing this compound significantly reduced disease incidence while promoting healthy plant growth. These trials underscore the compound's potential as an effective fungicide.
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices enhances the material's overall performance, making it suitable for various industrial applications.
Case Study: Polymer Blends
Research has shown that blending this compound with polyvinyl chloride (PVC) results in materials with improved flexibility and durability. This application is particularly relevant in the production of flexible tubing and coatings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Derivatives
Ethyl 3-(4-chlorophenyl)propanoate is part of a broader family of chlorinated aromatic propanoates. Key analogs include:
Key Observations :
- Substituent Position: The position of the chlorine atom on the phenyl ring significantly impacts physicochemical properties.
- Halogen Variation: Replacement of chlorine with bromine and fluorine (e.g., ethyl 3-(4-bromo-3-fluorophenyl)propanoate) increases molecular weight (275.12 g/mol) and may enhance lipophilicity, influencing bioavailability in drug design .
- Functional Group Substitution: Replacing the oxygen atom in the ester group with sulfur (e.g., ethyl 3-[(4-chlorophenyl)thio]propanoate) introduces thioester functionality, which alters reactivity and metabolic stability .
Functionalized Derivatives
Amino- and Hydroxy-Substituted Analogs
- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS: 1375473-45-2): This derivative incorporates amino and hydroxy groups, increasing polarity and hydrogen-bonding capacity, making it suitable for chiral synthesis in pharmaceuticals .
- Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate (CAS: 1498207-35-4): The addition of fluorine enhances electronegativity and metabolic resistance, a common strategy in medicinal chemistry to improve drug half-life .
Selenadiazole-Containing Derivatives
- Crystallographic studies reveal a planar selenadiazole ring with bond lengths (Se–N: 1.874 Å, Se–C: 1.838 Å) that stabilize the structure through conjugation .
Physicochemical and Structural Comparisons
Table 2: Structural and Bonding Parameters
Key Findings :
- Bond Lengths : The C–Cl bond length remains consistent across chlorinated derivatives (~1.736 Å), indicating minimal electronic disruption from positional isomerism.
- Conformational Flexibility : All compounds adopt extended conformations in the ester group, favoring stability through reduced steric hindrance.
- Crystal Packing : The selenadiazole derivative exhibits a twisted geometry (74.3° dihedral angle) between the selenadiazole and chlorophenyl rings, which may influence crystallinity and solubility .
Preparation Methods
Direct Esterification and Reduction Approaches
One common approach to preparing ethyl 3-(4-chlorophenyl)propanoate involves reduction of ketoesters or direct esterification of 3-(4-chlorophenyl)propanoic acid derivatives.
Catalytic Reduction of Ketoesters : Ethyl 3-oxo-3-(4-chlorophenyl)propanoate can be reduced to this compound using catalytic asymmetric transfer hydrogenation (ATH) with rhodium catalysts in aqueous media. For example, a Rh–L4 complex catalyzes the reduction using sodium formate as a hydrogen source at mild temperatures (30–40°C), achieving high conversion and enantiomeric excess. The reaction is performed in water without degassing, simplifying the procedure.
Reaction Conditions and Catalysts : The catalyst system involves [Cp*RhCl2]2 with chiral ligands, with sodium formate (HCOONa) as the hydrogen donor. Reaction times are typically around 40 minutes, with conversions up to 84% and enantiomeric excesses of 96% reported.
| Parameter | Details |
|---|---|
| Catalyst | [Cp*RhCl2]2 + chiral ligand (L4) |
| Hydrogen source | Sodium formate (HCOONa) |
| Solvent | Water |
| Temperature | 30–40°C |
| Reaction time | ~40 minutes |
| Conversion | Up to 84% |
| Enantiomeric Excess (e.e.) | Up to 96% |
Alkylation and Esterification Routes
This compound can also be synthesized via alkylation reactions involving ethyl 3-bromopropionate and substituted phenyl precursors.
Example from Patent Literature : A method for producing ethyl 3-[4,4-bis(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl]propanoate involves reacting 5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione with ethyl 3-bromopropionate in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction is stirred at room temperature for about 9 hours, followed by dilution with ice water to precipitate the product. The yield is approximately 96% after filtration and recrystallization from ethanol.
| Reagents | Molar Ratio | Solvent | Temperature | Time | Yield (%) | Product Form |
|---|---|---|---|---|---|---|
| 5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione | 1 | DMF | Room temp | ~9 hours | ~96 | White powder |
| Ethyl 3-bromopropionate | 1 | |||||
| Anhydrous potassium carbonate | 1 |
This method exemplifies the use of nucleophilic substitution for ester formation with high efficiency and purity.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Catalytic Reduction of Ketoester | [Cp*RhCl2]2 + chiral ligand, HCOONa | Water | 30–40°C | ~40 min | Up to 84 | High enantiomeric excess |
| Bromination (Conventional) | Br₂, triethylamine | DCM or CCl₄ | 0–25°C | 2–12 h | 85–90 | Radical/electrophilic mechanism |
| Bromination (Oxalyl Bromide) | Oxalyl bromide, Ph₃PO catalyst | Organic solvent | 40°C | 5–48 h | 69–87 | High purity, safer than Br₂ |
| Alkylation/Esterification | 5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione, ethyl 3-bromopropionate, K₂CO₃ | DMF | Room temperature | ~9 h | ~96 | High yield, simple isolation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
